Telbivudine

Catalog No.
S544866
CAS No.
3424-98-4
M.F
C10H14N2O5
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telbivudine

CAS Number

3424-98-4

Product Name

Telbivudine

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1

InChI Key

IQFYYKKMVGJFEH-CSMHCCOUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Solubility

Sparingly soluble in water (>20 mg/mL)
6.68e+01 g/L

Synonyms

1-(2-deoxy-beta-L-erythropentafuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, beta L 2' Deoxythymidine, beta-L-2'-deoxythymidine, telbivudin, telbivudine, Tyzeka

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O

Description

The exact mass of the compound Telbivudine is 242.0903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water (>20 mg/ml)6.68e+01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Thymidine. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Resistance

Telbivudine works by inhibiting the Hepatitis B virus reverse transcriptase enzyme. This enzyme is crucial for the virus to replicate its genetic material during the viral lifecycle. By inhibiting this enzyme, Telbivudine prevents the virus from multiplying and spreading within the liver cells [].

However, long-term Telbivudine therapy can lead to the development of drug resistance mutations in the HBV genome. Research is ongoing to understand the mechanisms of resistance development and identify mutations associated with Telbivudine treatment failure []. This information is vital for optimizing treatment strategies and developing new drugs that can overcome existing resistance.

Combination Therapy and Treatment Optimization

Current treatment guidelines for chronic hepatitis B often recommend Telbivudine in combination with other antiviral medications. Scientific research is actively investigating the efficacy and safety of various combination regimens involving Telbivudine. These studies aim to optimize treatment outcomes by maximizing viral suppression and minimizing the risk of resistance development [].

Telbivudine and Novel Treatment Strategies

Beyond its established role in current treatment regimens, researchers are exploring Telbivudine's potential applications in novel therapeutic approaches for chronic hepatitis B. Some areas of investigation include:

  • Telbivudine as part of a finite treatment duration strategy: Current treatment for chronic hepatitis B is often lifelong. Research is exploring the possibility of using Telbivudine in combination with other drugs to achieve a finite treatment duration and potentially cure the infection [].
  • Telbivudine for preventing mother-to-child transmission: Mother-to-child transmission is a significant route of HBV infection. Studies are investigating the use of Telbivudine during pregnancy to prevent transmission to the newborn [].

Telbivudine is a synthetic nucleoside analogue of thymidine, specifically the β-L enantiomer. It is primarily used in the treatment of chronic hepatitis B virus infection, particularly in patients exhibiting clinical evidence of viral replication or elevated serum aminotransferases. Telbivudine functions by inhibiting the replication of the hepatitis B virus through its incorporation into the viral DNA, leading to chain termination during DNA synthesis. This drug is marketed under various trade names, including Tyzeka in the United States and Sebivo in the European Union .

As described earlier, Telbivudine's antiviral activity targets the HBV DNA polymerase. By competing with the natural substrate and causing chain termination, Telbivudine disrupts viral replication []. This mechanism helps suppress the viral load and improve liver function in patients with chronic hepatitis B infection [].

Safety Precautions:

  • Telbivudine should be used with caution in patients with pre-existing liver disease [].
  • Pregnant and breastfeeding women should consult with their doctor before taking Telbivudine [, ].
  • Regular monitoring of liver function tests is recommended during Telbivudine therapy [].

Telbivudine undergoes phosphorylation by cellular kinases to form its active metabolite, telbivudine-5'-triphosphate. This active form competes with the natural substrate, thymidine-5'-triphosphate, for incorporation into viral DNA. The incorporation of telbivudine-5'-triphosphate into the viral genome results in DNA chain termination, thereby effectively halting viral replication . The chemical structure of telbivudine can be represented as:

  • Chemical Formula: C₁₀H₁₄N₂O₅
  • Molar Mass: 242.23 g/mol

The synthesis of telbivudine involves several steps:

  • Starting Materials: The process typically begins with commercially available thymidine.
  • Modification: The natural thymidine is chemically modified to produce the β-L enantiomer.
  • Phosphorylation: The final product undergoes phosphorylation to yield telbivudine-5'-triphosphate.

This synthetic pathway allows for the efficient production of telbivudine while ensuring its biological activity against hepatitis B virus .

Telbivudine is primarily utilized for:

  • Treatment of Chronic Hepatitis B: It helps reduce viral load and liver inflammation in infected patients.
  • Clinical Trials: Ongoing research continues to explore its efficacy and safety profile compared to other antiviral medications.

Despite its effectiveness, telbivudine is not a cure for hepatitis B; rather, it manages the infection and reduces viral replication .

Telbivudine shares similarities with several other nucleoside analogues used in antiviral therapy. Here are some comparable compounds:

Compound NameMechanismUnique Features
LamivudineInhibits HBV DNA polymeraseOlder analogue; higher resistance rates
AdefovirNucleotide analogue; inhibits HBV polymeraseRequires higher doses; nephrotoxicity potential
TenofovirNucleotide analogue; inhibits HBV polymeraseBroad-spectrum antiviral activity; preferred due to lower resistance
EntecavirGuanosine analogue; inhibits HBV polymeraseHigh barrier to resistance; effective against lamivudine-resistant strains

Uniqueness of Telbivudine:

  • Telbivudine is notable for its lower resistance rates compared to lamivudine and its unique β-L configuration which enhances its specificity for HBV without significant activity against HIV-1 .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

242.09027155 g/mol

Monoisotopic Mass

242.09027155 g/mol

Heavy Atom Count

17

LogP

-1.4
-1.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2OC4HKD3SF

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of chronic hepatitis B in adult and adolescent patients ≥16 years of age with evidence of viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease.
Sebivo is indicated for the treatment of chronic hepatitis B in adult patients with compensated liver disease and evidence of viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active inflammation and/or fibrosis. Initiation of Sebivo treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate.
Treatment of chronic hepatitis B

Livertox Summary

Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.

Drug Classes

Antiviral Agents

Pharmacology

Telbivudine is a synthetic thymidine nucleoside analogue with activity against hepatitis B virus (HBV). Telbivudine is the unmodified β–L enantiomer of the naturally occurring nucleoside, thymidine. It undergoes phosphorylation via interaction with cellular kinases to form the active metabolite, telbivudine 5'-triphosphate.
Telbivudine is a synthetic thymidine nucleoside analogue with antiviral activity highly specific for the treatment of hepatitis B virus (HBV). Intracellularly, telbivudine is phosphorylated to its active metabolite, telbivudine triphosphate. The dideoxy telbivudine triphosphate competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This results in the blockade of HBV DNA replication and viral propagation.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J05AF11
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF11 - Telbivudine

Mechanism of Action

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA.

Pictograms

Irritant

Irritant

Other CAS

3424-98-4

Absorption Distribution and Excretion

Absorbed following oral administration. Telbivudine absorption and exposure were unaffected when a single 600–mg dose was administered with a high–fat (~55 g), high–calorie (~950 kcal) meal.
Telbivudine is eliminated primarily by urinary excretion of unchanged drug.
7.6 +/- 2.9 L/h [Normal renal function (Clcr>80 mL/min)]
5.0 +/- 1.2 L/h [Mild renal function impairement (Clcr=50-80 mL/min)]
2.6 +/- 1.2 L/h [Moderate renal function impairement (Clcr=30-49 mL/min)]
0.7 +/- 0.4 L/h [Severe renal function impairement (Clcr<30 mL/min)]

Metabolism Metabolites

No metabolites of telbivudine were detected following administration of [14C]–telbivudine in humans. Telbivudine is not a substrate, or inhibitor of the cytochrome P450 (CYP450) enzyme system.

Wikipedia

Telbivudine
Yttrium_nitride

FDA Medication Guides

Tyzeka
Telbivudine
TABLET;ORAL
SOLUTION;ORAL
NOVARTIS
12/27/2018

Biological Half Life

Approximately 15 hours.

Use Classification

Human drugs -> Nucleoside and nucleotide reverse transcriptase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Wang YH, Wu BQ, Liu H. Continuous venovenous hemodiafiltration for hyperlactatemia caused by telbivudine in a patient with chronic hepatitis B: a case report and update review. J Dig Dis. 2015 Mar;16(3):164-7. doi: 10.1111/1751-2980.12173. Review. PubMed PMID: 25043654.
2: Lu YP, Liang XJ, Xiao XM, Huang SM, Liu ZW, Li J, Hocher B, Chen YP. Telbivudine during the second and third trimester of pregnancy interrupts HBV intrauterine transmission: a systematic review and meta-analysis. Clin Lab. 2014;60(4):571-86. Review. PubMed PMID: 24779291.
3: Jin JL, Hu P, Lu JH, Luo SS, Huang XY, Weng XH, Zhang JM. Lactic acidosis during telbivudine treatment for HBV: a case report and literature review. World J Gastroenterol. 2013 Sep 7;19(33):5575-80. doi: 10.3748/wjg.v19.i33.5575. Review. PubMed PMID: 24023503; PubMed Central PMCID: PMC3761113.
4: Liu H, Wang X, Wan G, Yang Z, Zeng H. Telbivudine versus entecavir for nucleos(t)ide-naive HBeAg-positive chronic hepatitis B: a meta-analysis. Am J Med Sci. 2014 Feb;347(2):131-8. doi: 10.1097/MAJ.0b013e318286878d. Review. PubMed PMID: 23563307.
5: Liu MH, Sheng YJ, Liu JY, Hu HD, Zhang QF, Ren H. Efficacy of telbivudine on interruption of hepatitis B virus vertical transmission: a meta-analysis. Ann Saudi Med. 2013 Mar-Apr;33(2):169-76. doi: 10.5144/0256-4947.2013.169. Review. PubMed PMID: 23563007.
6: Wang GQ, Ding YP, Dong YH. Telbivudine treatment is associated with high hepatitis B e antigen seroconversion and immune modulatory effects in chronic hepatitis B patients. J Viral Hepat. 2013 Apr;20 Suppl 1:9-17. doi: 10.1111/jvh.12059. Review. PubMed PMID: 23458520.
7: You H, Jia J. Telbivudine treatment in chronic hepatitis B: experience from China. J Viral Hepat. 2013 Apr;20 Suppl 1:3-8. doi: 10.1111/jvh.12058. Review. PubMed PMID: 23458519.
8: Bertino G, Ardiri AM, Calvagno GS, Bertino N, Ruggeri MI, Malaguarnera M, Malaguarnera G, Toro A, Di Carlo I. Telbivudine on-treatment HBsAg loss in naive HBeAg negative chronic hepatitis B: a case report and brief review of the literature. Clin Ter. 2012 Nov;163(6):e429-34. Review. PubMed PMID: 23306758.
9: Su QM, Ye XG. Effects of telbivudine and entecavir for HBeAg-positive chronic hepatitis B: a meta-analysis. World J Gastroenterol. 2012 Nov 21;18(43):6290-301. doi: 10.3748/wjg.v18.i43.6290. Review. PubMed PMID: 23180951; PubMed Central PMCID: PMC3501779.
10: Deng M, Zhou X, Gao S, Yang SG, Wang B, Chen HZ, Ruan B. The effects of telbivudine in late pregnancy to prevent intrauterine transmission of the hepatitis B virus: a systematic review and meta-analysis. Virol J. 2012 Sep 4;9:185. doi: 10.1186/1743-422X-9-185. Review. PubMed PMID: 22947333; PubMed Central PMCID: PMC3494585.
11: Jiang H, Wang J, Zhao W. Lamivudine versus telbivudine in the treatment of chronic hepatitis B: a systematic review and meta-analysis. Eur J Clin Microbiol Infect Dis. 2013 Jan;32(1):11-8. doi: 10.1007/s10096-012-1723-6. Epub 2012 Aug 17. Review. PubMed PMID: 22898727.
12: Wiens A, Venson R, Correr CJ, Pontarolo R. Cost-effectiveness of telbivudine versus lamivudine for chronic hepatitis B. Braz J Infect Dis. 2011 May-Jun;15(3):225-30. Review. PubMed PMID: 21670922.
13: McKeage K, Keam SJ. Telbivudine: a review of its use in compensated chronic hepatitis B. Drugs. 2010 Oct 1;70(14):1857-83. doi: 10.2165/11204330-000000000-00000. Review. PubMed PMID: 20836578.
14: Zhao S, Tang L, Fan X, Chen L, Zhou R, Dai X. Comparison of the efficacy of lamivudine and telbivudine in the treatment of chronic hepatitis B: a systematic review. Virol J. 2010 Sep 3;7:211. doi: 10.1186/1743-422X-7-211. Review. PubMed PMID: 20815890; PubMed Central PMCID: PMC2939564.
15: Almeida AM, Ribeiro AQ, Pádua CA, Brandão CM, Andrade EI, Cherchiglia ML, Carmo RA, Acurcio Fde A. [The efficacy of adefovir dipivoxil, entecavir and telbivudine for chronic hepatitis B treatment: a systematic review]. Rev Soc Bras Med Trop. 2010 Jul-Aug;43(4):440-51. Review. Portuguese. PubMed PMID: 20802947.
16: Hann HW. Telbivudine: an effective anti-HBV drug for chronic hepatitis B patients with early on-treatment responses. Expert Opin Pharmacother. 2010 Sep;11(13):2243-9. doi: 10.1517/14656566.2010.512437. Review. PubMed PMID: 20698726.
17: But DY, Yuen MF, Fung J, Lai CL. Safety evaluation of telbivudine. Expert Opin Drug Saf. 2010 Sep;9(5):821-9. doi: 10.1517/14740338.2010.507190. Review. PubMed PMID: 20662545.
18: Hartwell D, Jones J, Harris P, Cooper K. Telbivudine for the treatment of chronic hepatitis B infection. Health Technol Assess. 2009 Oct;13 Suppl 3:23-30. doi: 10.3310/hta13suppl3/04. Review. PubMed PMID: 19846025.
19: Lui YY, Chan HL. Treatment of chronic hepatitis B: focus on telbivudine. Expert Rev Anti Infect Ther. 2009 Apr;7(3):259-68. doi: 10.1586/eri.09.6. Review. PubMed PMID: 19344240.
20: Nash K. Telbivudine in the treatment of chronic hepatitis B. Adv Ther. 2009 Feb;26(2):155-69. doi: 10.1007/s12325-009-0004-y. Epub 2009 Feb 18. Review. PubMed PMID: 19225726.

Explore Compound Types